An In-depth Technical Guide to 4-(3-Fluoro-benzyl)-benzoic acid
An In-depth Technical Guide to 4-(3-Fluoro-benzyl)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Fluoro-benzyl)-benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. While specific peer-reviewed data on this exact molecule is limited, this document consolidates available information and provides expert-driven, field-proven insights into its synthesis, characterization, and potential applications. By leveraging established principles of organic chemistry and data from closely related analogues, this guide serves as a foundational resource for researchers engaging with this compound. We detail a robust, two-step synthetic pathway, outline expected analytical and spectroscopic characteristics, and discuss its potential utility in drug discovery based on the well-documented roles of its structural motifs. Every protocol and claim is grounded in authoritative chemical principles to ensure scientific integrity.
Core Compound Identification and Properties
4-(3-Fluoro-benzyl)-benzoic acid is a diarylmethane derivative, characterized by a benzoic acid moiety linked to a 3-fluorobenzyl group via a methylene bridge. The strategic incorporation of a fluorine atom is a common tactic in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.
Table 1: Compound Identification and Physicochemical Properties
| Identifier | Value | Source |
| Chemical Name | 4-(3-Fluoro-benzyl)-benzoic acid | N/A |
| CAS Number | 1258540-14-5 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₁FO₂ | [1] |
| Molecular Weight | 230.24 g/mol | N/A |
| SMILES | O=C(O)c1ccc(Cc2cccc(F)c2)cc1 | N/A |
Chemical Structure
The structure combines a rigid benzoic acid platform with a more flexible fluorobenzyl group, offering a scaffold for diverse chemical modifications.
Synthesis and Purification
The synthesis of 4-(3-Fluoro-benzyl)-benzoic acid is most effectively achieved via a two-step sequence involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by saponification (ester hydrolysis). This approach is highly modular, allowing for the synthesis of various analogues, and is based on well-established, high-yielding transformations in modern organic synthesis.
Synthetic Workflow Overview
The overall process couples a boronic acid ester with a benzyl halide to form the diarylmethane backbone, followed by hydrolysis to yield the final carboxylic acid.
Step 1: Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura reaction is the method of choice for constructing the C(sp²)-C(sp³) bond between the benzoic acid ring and the benzyl group. Its reliability, functional group tolerance, and typically high yields make it superior to classical Friedel-Crafts alkylation, which would be prone to side reactions and poor regioselectivity. We use the methyl ester of the boronic acid to protect the carboxylic acid, which would otherwise interfere with the reaction.
Protocol: This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.
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Reaction Setup: To an oven-dried Schlenk flask, add (4-(methoxycarbonyl)phenyl)boronic acid (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. The presence of oxygen can deactivate the palladium catalyst.
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Reagent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water. To this suspension, add 3-fluorobenzyl bromide (1.2 eq.) and a base, typically potassium carbonate (K₂CO₃, 3.0 eq.).
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Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure methyl 4-(3-fluorobenzyl)benzoate.
Step 2: Saponification (Ester Hydrolysis)
Causality: Saponification is a robust and high-yielding method to convert the methyl ester intermediate into the desired carboxylic acid. The use of a strong base like sodium hydroxide ensures complete and rapid hydrolysis.
Protocol: This protocol is a standard procedure for ester hydrolysis.
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Reaction Setup: Dissolve the purified methyl 4-(3-fluorobenzyl)benzoate (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 ratio).
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Base Addition: Add an excess of sodium hydroxide (NaOH, 3.0-5.0 eq.) to the solution.
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Reaction: Heat the mixture to reflux (around 70-80 °C) and stir for 1-3 hours. Monitor the reaction completion by TLC, observing the disappearance of the starting ester spot.
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Workup and Acidification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).
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Isolation: The desired product, 4-(3-Fluoro-benzyl)-benzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Structural Elucidation and Characterization
While specific, published spectra for 4-(3-Fluoro-benzyl)-benzoic acid (CAS 1258540-14-5) are not available in major databases, its structure can be confidently confirmed using standard spectroscopic techniques. The following sections describe the expected spectral characteristics based on the analysis of its constituent functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be highly characteristic.
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Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between 12.0 and 13.0 ppm.
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Benzoic Acid Aromatic Protons: Two doublets in the aromatic region (7.2-8.1 ppm), integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring. The doublet ortho to the carboxylic acid will be further downfield.
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Methylene Protons (-CH₂-): A sharp singlet around 4.0 ppm, integrating to 2H.
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Fluorobenzyl Aromatic Protons: A complex multiplet pattern between 6.9 and 7.4 ppm, integrating to 4H. The fluorine coupling will influence the splitting patterns of the adjacent protons.
¹³C NMR: The carbon NMR will show distinct signals for each unique carbon environment.
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Carbonyl Carbon (-COOH): A signal in the range of 167-173 ppm.
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Aromatic Carbons: Multiple signals in the 114-145 ppm range. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF ≈ 245 Hz).
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Methylene Carbon (-CH₂-): A signal around 41 ppm.
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z = 230 would be expected. Key fragmentation patterns would likely include:
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Loss of -OH (m/z = 213): From the carboxylic acid.
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Loss of -COOH (m/z = 185): A common fragmentation for benzoic acids.
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Tropylium Ion (m/z = 109): Formation of the fluorotropylium cation from cleavage of the bond between the methylene bridge and the benzoic acid ring.
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Benzoyl Cation (m/z = 121): From cleavage of the methylene-benzyl bond.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and aromatic rings.
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O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
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C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.
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C-F Stretch: A strong absorption in the region of 1100-1250 cm⁻¹.
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Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
Analytical Methods
For purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Table 2: Representative HPLC Method
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid, ensuring a sharp peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 30% B to 95% B over 15 minutes | A gradient elution is suitable to ensure elution of the compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic rings provide strong chromophores for UV detection. |
| Injection Volume | 10 µL | Standard injection volume. |
This self-validating system should include running a blank, a standard at a known concentration to determine retention time, and the sample. Peak purity can be assessed using a Diode Array Detector (DAD).
Applications in Drug Discovery and Medicinal Chemistry
While specific applications for 4-(3-Fluoro-benzyl)-benzoic acid are not yet widely documented, its structure is emblematic of a building block with high potential in drug discovery. The fluorinated benzoic acid motif is present in numerous approved drugs and clinical candidates.
Potential Therapeutic Areas:
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Enzyme Inhibition: The carboxylic acid group can act as a key binding feature, forming hydrogen bonds or salt bridges with active site residues of enzymes. The fluorobenzyl group can then be directed into hydrophobic pockets to enhance potency and selectivity.
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Receptor Modulation: As a scaffold, it can be elaborated to present pharmacophoric features for interaction with G-protein coupled receptors (GPCRs) or nuclear receptors.
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Antibacterial Agents: Fluorinated aromatic compounds have shown promise as antibacterial agents, and this scaffold could be explored for the development of new antibiotics.[5]
The fluorine atom can block metabolic oxidation at the meta-position of the benzyl ring, potentially improving the pharmacokinetic profile of a drug candidate derived from this scaffold. Researchers can use this molecule as a starting point for library synthesis by modifying the carboxylic acid (e.g., forming amides or esters) or by further substitution on the aromatic rings.
Conclusion
4-(3-Fluoro-benzyl)-benzoic acid (CAS 1258540-14-5) is a valuable chemical entity for synthetic and medicinal chemists. This guide provides a robust framework for its synthesis via Suzuki-Miyaura coupling and subsequent hydrolysis. Although direct experimental data for this specific molecule is sparse, this paper has detailed the expected analytical and spectroscopic signatures based on established chemical principles, providing a reliable reference for its characterization. Its structural features—a carboxylic acid for polar interactions and a metabolically stabilized fluorophenyl ring for hydrophobic interactions—make it a promising scaffold for the development of novel therapeutics. This guide serves as a self-validating starting point for any research program intending to utilize this compound.
References
- Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross Dehydrogenative Coupling.
- ChemicalBook. (2022). 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum.
- ChemicalBook. (2022). 4-(3-Fluoro-Benzyl)-Benzoic Acid | 1258540-14-5.
- Allison, D., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl) benzoic acid as potent Acinetobacter baumannii agents. Bioorganic & medicinal chemistry letters, 27(3), 387-392.
- ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
- Wiley-VCH. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(8), 717-721.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Arctom Scientific. (n.d.). CAS NO. 1258540-14-5 | 4-(3-Fluorobenzyl)benzoic acid.
- ChemicalBook. (n.d.). 4-(3-Fluoro-Benzyl)-Benzoic Acid | 1258540-14-5.
- Sigma-Aldrich. (n.d.). Fluorobenzyl benzoic acid.
- Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). 4-(3-Fluoro-benzyl)-benzoic acid - CAS:1258540-14-5.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
- Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). 4-(3-Fluoro-benzyl)-benzoic acid - CAS:1258540-14-5.
